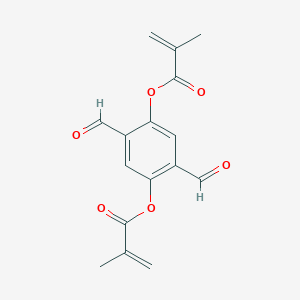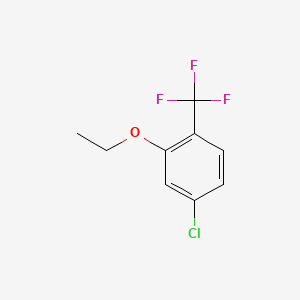
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8ClF3O It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene involves the reaction of 4-chloro-2-nitro-1-(trifluoromethyl)benzene with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the nitro group with an ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-ethoxy-2-(trifluoromethyl)aniline when using ammonia.
Oxidation: Products include 4-chloro-2-ethoxy-1-(trifluoromethyl)benzaldehyde or 4-chloro-2-ethoxy-1-(trifluoromethyl)benzoic acid.
Reduction: Products include 4-chloro-2-ethoxybenzene or 2-ethoxy-1-(trifluoromethyl)benzene.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with specific target interactions.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the ethoxy group can influence its solubility and distribution within the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-1-ethoxy-2-(trifluoromethyl)benzene
- 4-Chloro-1-methoxy-2-(trifluoromethyl)benzene
- 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene
Uniqueness
4-Chloro-2-ethoxy-1-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and interaction with other molecules. The presence of both chloro and trifluoromethyl groups can enhance its stability and reactivity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C9H8ClF3O |
|---|---|
Molekulargewicht |
224.61 g/mol |
IUPAC-Name |
4-chloro-2-ethoxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-2-14-8-5-6(10)3-4-7(8)9(11,12)13/h3-5H,2H2,1H3 |
InChI-Schlüssel |
XHDICEYGDBWDMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
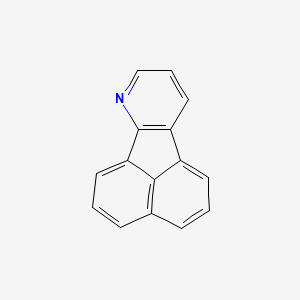

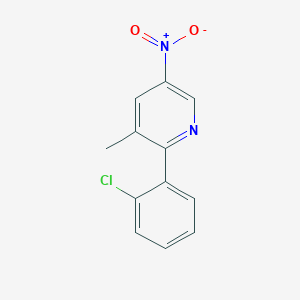

![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
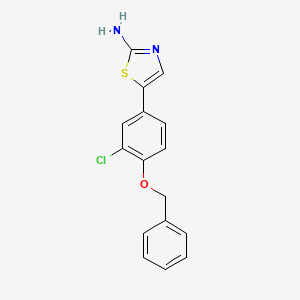
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
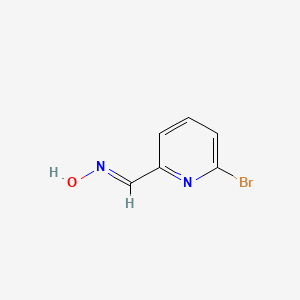
![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)

